7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridazine core, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazolopyridazine core, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine: shares structural similarities with other triazolopyridazine derivatives, piperazine-containing compounds, and methoxyphenyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N6O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H26N6O2/c1-15-19(16(2)24-27-14-22-23-21(15)27)7-8-20(28)26-11-9-25(10-12-26)17-5-4-6-18(13-17)29-3/h4-6,13-14H,7-12H2,1-3H3 |
InChI Key |
SPUJWEJHRGOGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.